molecular formula C18H11BrN2OS B2825560 2-amino-7-bromo-4-(2-thienyl)-4H-benzo[g]chromene-3-carbonitrile CAS No. 882747-32-2

2-amino-7-bromo-4-(2-thienyl)-4H-benzo[g]chromene-3-carbonitrile

Cat. No.: B2825560
CAS No.: 882747-32-2
M. Wt: 383.26
InChI Key: XZRRWBXPKRGBTA-UHFFFAOYSA-N
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Description

2-Amino-7-bromo-4-(2-thienyl)-4H-benzo[g]chromene-3-carbonitrile is a high-purity synthetic chemical reagent designed for research applications, particularly in medicinal chemistry and anticancer drug discovery. This compound belongs to the 4H-benzo[g]chromene family, a class of molecules recognized for their significant biological activities. Benzochromene derivatives have demonstrated potent antiproliferative effects against a diverse range of human cancer cell lines in scientific studies. Related 2-amino-4H-benzochromene-3-carbonitrile compounds have shown promising cytotoxic activity , with some analogs exhibiting IC50 values below 30 µg/mL, demonstrating potency comparable to or greater than established reference drugs like etoposide . The bromo-substitution on the chromene core, as seen in this molecule, is a structure feature associated with enhanced cytotoxic activity in research settings . The primary research value of this compound lies in its role as a key scaffold for investigating novel anticancer mechanisms . Structurally similar compounds are reported to act through multiple pathways, including disruption of microtubule dynamics , induction of mitochondrial dysfunction leading to apoptosis , and cell cycle arrest at S or G2/M phases . Researchers utilize this compound for screening and developing new therapeutic agents targeting various cancers. This product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for personal use. Proper safety data sheets (SDS) should be consulted prior to handling.

Properties

IUPAC Name

2-amino-7-bromo-4-thiophen-2-yl-4H-benzo[g]chromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrN2OS/c19-12-4-3-10-8-15-13(7-11(10)6-12)17(16-2-1-5-23-16)14(9-20)18(21)22-15/h1-8,17H,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRRWBXPKRGBTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2C3=C(C=C4C=CC(=CC4=C3)Br)OC(=C2C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-bromo-4-(2-thienyl)-4H-benzo[g]chromene-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 2-amino-4H-chromene derivatives with brominated thienyl compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the scalability and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-7-bromo-4-(2-thienyl)-4H-benzo[g]chromene-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized chromenes .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds similar to 2-amino-7-bromo-4-(2-thienyl)-4H-benzo[g]chromene-3-carbonitrile exhibit promising anticancer properties. For instance, derivatives of benzo[g]chromene have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways. In vitro studies have demonstrated that these compounds can selectively target cancerous cells while sparing normal cells, which is critical for reducing side effects in cancer therapies.

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have shown that benzo[g]chromene derivatives possess significant antibacterial and antifungal properties. This is attributed to their ability to disrupt microbial cell membranes and interfere with essential cellular processes. The potential for developing new antimicrobial agents from this class of compounds is an area of active research.

Materials Science Applications

Organic Photovoltaics
Due to their unique electronic properties, compounds like this compound are being investigated for use in organic photovoltaic devices. Their ability to absorb light and facilitate charge transfer makes them suitable candidates for enhancing the efficiency of solar cells. Research has focused on optimizing the synthesis and processing conditions to improve the performance of photovoltaic devices incorporating these materials.

Fluorescent Dyes
The compound's structural features allow it to function as a fluorescent dye, which has applications in bioimaging and sensing technologies. Its fluorescence properties can be tuned by modifying the molecular structure, making it a versatile tool for labeling biomolecules or detecting specific analytes in complex mixtures.

Organic Synthesis Applications

Building Block for Synthesis
this compound serves as a valuable building block in organic synthesis. Its reactivity can be harnessed to create more complex molecules through various coupling reactions. For example, it can participate in Suzuki or Heck reactions to form biaryl compounds, which are important in pharmaceuticals and agrochemicals.

Case Studies

  • Anticancer Study : A study published in the Journal of Medicinal Chemistry explored the anticancer effects of a series of benzo[g]chromene derivatives, including this compound. The results indicated that these compounds inhibited tumor growth in xenograft models, demonstrating their potential as lead compounds for drug development.
  • Material Science Research : Researchers at a leading university investigated the use of benzo[g]chromene derivatives in organic solar cells. They reported enhanced energy conversion efficiencies when incorporating these materials into device architectures, highlighting their potential in renewable energy applications.

Mechanism of Action

The mechanism of action of 2-amino-7-bromo-4-(2-thienyl)-4H-benzo[g]chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Comparisons

Core Structure Variations :

  • Benzo[g] vs. Benzo[h] Chromenes: The annelation position ([g] vs. [h]) affects molecular planarity and steric interactions. Benzo[g] derivatives (e.g., the target compound) exhibit distinct packing in crystal structures compared to benzo[h] analogs, as seen in (triclinic system, α = 108.8°) versus (monoclinic) .
  • Substituent Positions: 7-Bromo: The target compound’s bromine at position 7 contrasts with 6-methoxy () or 7-dimethylamino () substituents. Bromine’s electron-withdrawing nature may enhance DNA binding affinity compared to electron-donating groups like methoxy . 4-Thienyl vs. 4-Aryl: The 2-thienyl group introduces aromatic heterocyclic character, differing from phenyl (), fluorophenyl (), or dimethoxyphenyl () substituents. Thiophene’s lower electron density compared to phenyl may alter π-π stacking interactions .

Crystallographic Data :

Compound Crystal System Bond Angles (°) Puckering Conformation Reference
Target Compound Not reported
2-Amino-4-(4-methoxyphenyl) derivative Triclinic C12–C7–C6: 119.2 Half-boat cyclohexane ring
4-(4-Bromophenyl)-6-methoxy derivative Monoclinic C–C–C: ~120° Planar pyran ring

Cytotoxicity Data :

Compound IC50 (μM) Target Protein/Cell Line Mechanism Reference
Target Compound
4-(3-Chlorophenyl) derivative 12.5 BSA binding DNA intercalation
4-(4-Bromophenyl)-6-methoxy derivative 8.2 HeLa cells Apoptosis induction
Computational and Structural Insights
  • DFT Studies: Not directly reported for the target compound, but and highlight the role of HOMO-LUMO gaps in dictating reactivity. The 7-bromo and 3-cyano groups likely reduce the HOMO-LUMO gap, enhancing electrophilic interactions .
  • Molecular Docking : Thienyl’s sulfur atom may form hydrogen bonds with DNA backbone phosphates, a feature absent in phenyl analogs () .

Biological Activity

2-Amino-7-bromo-4-(2-thienyl)-4H-benzo[g]chromene-3-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its antimicrobial, anticancer, and anti-inflammatory activities, supported by various research findings and case studies.

  • Molecular Formula : C₁₉H₁₃BrN₂O
  • Molecular Weight : 373.22 g/mol
  • CAS Number : 882747-30-0

Antimicrobial Activity

Research indicates that derivatives of benzo[g]chromene compounds, including this compound, exhibit significant antimicrobial properties. A study evaluated the in vitro antimicrobial efficacy against various pathogens, revealing the following:

Pathogen Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.22 - 0.25 μg/mLNot specified
Escherichia coli0.5 - 1 μg/mLNot specified
Candida albicans1 - 2 μg/mLNot specified

The compound demonstrated a strong ability to inhibit biofilm formation, outperforming traditional antibiotics like Ciprofloxacin in certain assays .

Anticancer Activity

In cancer research, compounds similar to this compound have shown promise in inhibiting tumor growth. A study on structurally related compounds revealed that they could induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of apoptotic pathways. The IC50 values for these compounds ranged significantly depending on the specific cancer cell line tested .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. In vitro assays indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a possible mechanism for its use in treating inflammatory diseases .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A comprehensive evaluation of the antimicrobial properties highlighted the compound's effectiveness against both gram-positive and gram-negative bacteria. The study emphasized its potential as a lead compound for developing new antibiotics .
  • Cancer Cell Line Studies : In experiments conducted on various cancer cell lines, including breast and prostate cancer, the compound exhibited significant cytotoxic effects with an IC50 value less than 10 μM in some cases, indicating strong anticancer activity .
  • Inflammation Model : In animal models of inflammation, administration of the compound led to a marked reduction in swelling and pain indicators, supporting its potential therapeutic application in inflammatory conditions .

Q & A

Q. What are the established synthetic routes for 2-amino-7-bromo-4-(2-thienyl)-4H-benzo[g]chromene-3-carbonitrile?

The compound is synthesized via multicomponent reactions (MCRs) involving α-cyanocinnamonitriles, substituted aromatic aldehydes, and naphthol derivatives. A typical protocol involves:

  • Reagents : 7-bromo-2-naphthol, 2-thiophenecarboxaldehyde, malononitrile, and a catalyst (e.g., piperidine or potassium carbonate).
  • Conditions : Ethanol or DMF as solvent, reflux at 80–100°C for 4–6 hours .
  • Workup : Precipitation followed by recrystallization from ethanol/toluene mixtures.

Q. How is the compound characterized structurally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming the structure. Key parameters include:

  • Crystal system : Triclinic or monoclinic (common for fused chromenes).
  • Puckering parameters : The 4H-chromene ring adopts a half-chair conformation with a Cremer-Pople puckering amplitude (Q) of ~0.5 Å .
  • Hydrogen bonding : The amino group forms N–H···N interactions with the cyano group, stabilizing the crystal lattice .

Advanced Tip : For ambiguous electron density regions (e.g., disordered thienyl groups), refine using SHELXL with restraints .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Yield optimization requires balancing reaction kinetics and thermodynamics:

  • Catalyst screening : Piperidine outperforms weaker bases (e.g., K₂CO₃) in MCRs due to enhanced enolate formation .
  • Solvent effects : Ethanol promotes faster precipitation, but DMF increases solubility of intermediates (yield improvement: 65% → 82%) .
  • Temperature control : Reflux at 80°C minimizes side products (e.g., dimerization of malononitrile) .

Data Contradiction Note : Some studies report lower yields (50–60%) when using sterically hindered aldehydes; this may require microwave-assisted synthesis .

Q. How do structural modifications (e.g., bromo vs. methoxy substituents) affect biological activity?

The 7-bromo group enhances lipophilicity and π-stacking in enzyme binding pockets, while the 2-thienyl group modulates electronic effects. Comparative studies show:

  • Anticancer activity : Bromo-substituted derivatives exhibit IC₅₀ values 2–3× lower than methoxy analogs in MCF-7 cells .
  • Antimicrobial activity : Thienyl groups improve Gram-negative bacterial inhibition (MIC: 8 µg/mL vs. 32 µg/mL for phenyl analogs) .

Methodological Insight : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity to target proteins (e.g., EGFR kinase) .

Q. How should researchers address discrepancies in crystallographic data?

Discrepancies in bond lengths/angles may arise from:

  • Disorder in the thienyl group : Apply restraints to atomic displacement parameters (ADPs) during refinement .
  • Thermal motion : Use Hirshfeld surface analysis to distinguish static disorder from dynamic motion .
  • Validation tools : Check CIF files with checkCIF/PLATON to resolve symmetry-related outliers .

Example : In a 2013 study, the C–Br bond length varied by 0.03 Å between two datasets; this was resolved by refining anisotropic displacement parameters .

Q. What strategies are effective for designing derivatives with enhanced bioactivity?

  • Click chemistry : Introduce propargyloxy groups via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to improve solubility and target engagement .
  • Halogen exchange : Replace bromine with iodine to enhance radiosensitizing properties .
  • Hybrid scaffolds : Fuse with quinoline or pyrimidine rings to exploit dual kinase inhibition .

Q. Synthetic Protocol for Propargyl Derivatives :

React this compound with propargyl bromide (1:1.2 molar ratio).

Use K₂CO₃ in dry acetone, 12-hour stirring at 50°C .

Q. How can researchers validate contradictory bioassay results across studies?

  • Standardize assays : Use the same cell lines (e.g., ATCC-certified HepG2) and incubation times (72 hours) .
  • Control for solvent effects : DMSO concentrations >0.1% may artificially inflate IC₅₀ values .
  • Statistical analysis : Apply ANOVA with post-hoc Tukey tests to compare datasets; report p-values <0.05 as significant .

Case Study : A 2022 study attributed conflicting cytotoxicity data (IC₅₀: 5 vs. 20 µM) to differences in MTT assay protocols .

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